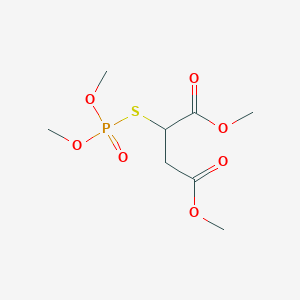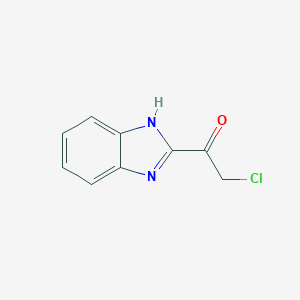
Vanadium, triethoxyoxo-, (T-4)-
Vue d'ensemble
Description
“Vanadium, triethoxyoxo-, (T-4)-” is also known as Vanadic acid (H3VO4), triethyl ester; Ethyl vanadate(V) ((EtO)3VO); Triethoxyoxovanadium; Triethyl vanadate . It is a chemical compound that is extensively used in scientific research due to its multifunctional properties.
Molecular Structure Analysis
The molecular structure of “Vanadium, triethoxyoxo-, (T-4)-” is represented by the formula C6H15O4V . It is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Vanadium compounds have been primarily investigated as potential therapeutic agents for the treatment of various major health issues, including cancer, atherosclerosis, and diabetes . The aqueous chemistry of vanadium allows it to participate in cellular redox reactions involving both reactive species of oxygen and nitrogen (ROS and RNS). In different systems, vanadium stimulates nitric oxide formation or inhibits the stimulation of nitric oxide by cellular effectors .
Physical And Chemical Properties Analysis
Vanadium is a hard, ductile metal with a silvery-gray appearance. It is harder than most metals and exhibits good corrosion resistance against alkalis and acids . The chemical properties of vanadium include a thermal neutron cross section of 4.7 barns/atom, an electrode potential of -1.50 V, and an ionic radius of 0.590 Å .
Applications De Recherche Scientifique
Synthesis of Oxovanadium Complexes
This compound is a building block for synthesizing neutral oxovanadium complexes . These complexes are of interest due to their potential biological relevance and applications in catalysis . They can mimic the active sites of certain enzymes and are studied for their role in biological processes.
Safety and Hazards
“Vanadium, triethoxyoxo-, (T-4)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
It is commonly used as a catalyst in organic synthesis , suggesting that it interacts with various organic compounds to facilitate chemical reactions.
Mode of Action
Vanadium(V) oxytriethoxide acts as a catalyst in oxidation-reduction reactions . As a catalyst, it speeds up the rate of chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Given its role as a catalyst in oxidation-reduction reactions , it can be inferred that it plays a role in various biochemical pathways involving these types of reactions.
Pharmacokinetics
As a catalyst, it is likely to remain unchanged during the reactions it facilitates .
Result of Action
The result of Vanadium(V) oxytriethoxide’s action is the facilitation of chemical reactions, particularly oxidation-reduction reactions . By lowering the activation energy of these reactions, it allows them to proceed more quickly and efficiently .
Propriétés
IUPAC Name |
ethanol;oxovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIDIJSLBFQEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CCO.CCO.O=[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311182 | |
| Record name | (T-4)-Triethoxyoxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium, triethoxyoxo-, (T-4)- | |
CAS RN |
1686-22-2 | |
| Record name | Vanadium, triethoxyoxo-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, triethoxyoxo-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (T-4)-Triethoxyoxovanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyoxovanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Vanadium(V) oxytriethoxide and are there any insights into its bonding characteristics?
A1: Vanadium(V) oxytriethoxide, also known as triethyl vanadate, has the molecular formula VO(OC2H5)3. [] Mass spectrometry and thermodynamic studies have been used to determine bond dissociation energies within this molecule and its corresponding molecule ion. [] These studies revealed a relative weakening of the Cα-bonds in the molecule ion, aligning with observed interaction reactions. Conversely, the V-O and O-C bonds exhibited increased strength, explaining the absence of certain fragmentation patterns typically observed in mass spectrometry. This bond behavior correlates with Gutmann's donor-acceptor concept. []
Q2: What are the catalytic applications of Vanadium(V) oxytriethoxide?
A2: Vanadium(V) oxytriethoxide serves as a valuable catalyst in organic synthesis. One notable application is its use as an oxidizing agent in the preparation of lansoprazole, a proton pump inhibitor used to treat stomach ulcers. [] Specifically, it catalyzes the oxidation of the corresponding thio-ether precursor to lansoprazole. This process can also utilize vanadium(V) oxytrifluoride or a mixture of the two vanadium catalysts. []
Q3: Can Vanadium(V) oxytriethoxide be used to synthesize nanomaterials and what are their properties?
A3: Yes, Vanadium(V) oxytriethoxide is a valuable precursor for synthesizing core-shell vanadium oxide-carbon nanoparticles. [] A single-step, solvent-, catalyst-, and template-free process utilizing thermal decomposition of Vanadium(V) oxytriethoxide at 700 °C under autogenic pressure yields carbon-coated V2O3 nanoparticles. [] Further thermal treatment of these nanoparticles in an air atmosphere at 450 °C for 2 hours produces V2O5 nanoparticles. [] The resulting nanoparticles have been characterized using a variety of techniques including XRD, TEM, Raman spectroscopy, and SEM. Interestingly, the V2O5 nanoparticles exhibit a broad green photoluminescence at room temperature, a phenomenon rarely observed in vanadium oxide materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)












![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)